molecular formula C9H12N2O2 B7901365 4-Amino-4-(pyridin-2-yl)butanoic acid

4-Amino-4-(pyridin-2-yl)butanoic acid

Cat. No.: B7901365
M. Wt: 180.20 g/mol
InChI Key: ZDBOXSXZYTVHNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(pyridin-2-yl)butanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and 4-aminobutanoic acid as the primary starting materials.

  • Condensation Reaction: The aldehyde group of pyridine-2-carboxaldehyde reacts with the amino group of 4-aminobutanoic acid in the presence of a reducing agent, such as sodium cyanoborohydride, to form an imine intermediate.

  • Reduction: The imine intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(pyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

  • Nitro Derivative: 4-Nitro-4-(pyridin-2-yl)butanoic acid.

  • Piperidine Derivative: 4-Amino-4-(pyridin-2-yl)piperidine.

  • Esters and Amides: Various esters and amides of this compound.

Scientific Research Applications

4-Amino-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-4-(pyridin-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

4-Amino-4-(pyridin-2-yl)butanoic acid is structurally similar to other amino acids and pyridine derivatives. Some similar compounds include:

  • 4-Amino-N-(2-pyridinyl)benzamide: This compound features a benzamide group instead of a butanoic acid group.

  • Sulfapyridine: A sulfonamide derivative with a pyridine ring.

Uniqueness: this compound is unique due to its combination of an amino group and a pyridine ring, which provides distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

4-amino-4-pyridin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7(4-5-9(12)13)8-3-1-2-6-11-8/h1-3,6-7H,4-5,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBOXSXZYTVHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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